N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that features a furan ring, an imidazoquinazoline core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols .
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-furan-2-yl-1-(thiazole-2-carbonyl)-vinyl)-4-methyl: Another furan-containing compound with potential bioactivity.
N-(2-furan-2-yl-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-4-methyl: A structurally similar compound with different functional groups.
Uniqueness
N-[(furan-2-yl)methyl]-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c30-21(16-7-2-1-3-8-16)15-34-25-28-19-11-5-4-10-18(19)23-27-20(24(32)29(23)25)13-22(31)26-14-17-9-6-12-33-17/h1-12,20H,13-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVAOQYUGZKUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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